D-Alanyl-L-glutamine
CAS No.: 205252-36-4
Cat. No.: VC21340514
Molecular Formula: C8H15N3O4
Molecular Weight: 217.22 g/mol
Purity: HPLC>95%
* For research use only. Not for human or veterinary use.

CAS No. | 205252-36-4 |
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Molecular Formula | C8H15N3O4 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Standard InChI Key | HJCMDXDYPOUFDY-UHNVWZDZSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Chemical Structure and Stereochemistry
Structural Composition
D-Alanyl-L-glutamine is a dipeptide composed of D-alanine and L-glutamine amino acids connected through a peptide bond. Unlike L-alanyl-L-glutamine, which contains the naturally occurring L-isomer of alanine, D-alanyl-L-glutamine incorporates the D-isomer, creating a compound with potentially different biological recognition, stability, and functional characteristics .
The fundamental difference lies in the stereochemistry of the alanine component. D-alanine has its amino group configured in the opposite spatial orientation compared to L-alanine. This seemingly subtle structural difference can significantly alter how the molecule interacts with biological systems, particularly enzymes and receptors that exhibit stereoselectivity.
Comparison with L-Alanyl-L-glutamine
L-Alanyl-L-glutamine has been extensively studied and is known for its applications in dietary supplementation, parenteral nutrition, and cell culture mediums. It consists of the naturally occurring L-isomers of both amino acids, making it more compatible with human metabolic systems than its D-alanyl counterpart .
The L-alanyl form demonstrates remarkable solubility (approximately 568 g/L at room temperature), which exceeds glutamine's solubility by more than tenfold. This property makes L-alanyl-L-glutamine particularly valuable for parenteral nutrition applications where high concentrations of nutrients must be delivered in limited volumes .
Table 1: Comparative Analysis of L-Alanyl-L-glutamine and D-Alanyl-L-glutamine Properties
Property | L-Alanyl-L-glutamine | D-Alanyl-L-glutamine (Theoretical) |
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Composition | L-alanine + L-glutamine | D-alanine + L-glutamine |
Solubility | ~586 g/L at room temperature | Potentially different due to stereochemistry |
Stability | Stable during sterilization | Potentially comparable stability |
Natural occurrence | More common in biological systems | Less common in nature |
Metabolic processing | Readily cleaved by human peptidases | Potentially more resistant to enzymatic hydrolysis |
Biological recognition | Well-recognized by human transporters | Potentially altered transport characteristics |
Synthesis and Production Methods
Condition | Time to Exhaustion Difference (compared to baseline) | Statistical Significance |
---|---|---|
Dehydration without supplementation | -455.6 ± 245.0 sec | Reference condition |
Low-dose supplementation (0.05 g·kg^-1) | -130.2 ± 340.2 sec | p = 0.05 vs. dehydration |
High-dose supplementation (0.2 g·kg^-1) | -157.4 ± 263.1 sec | p = 0.01 vs. dehydration |
D-alanyl-L-glutamine might theoretically offer similar benefits with potentially extended duration of action, though this remains speculative without direct experimental evidence.
Cellular Applications
Research Status and Infectious Disease Applications
Clinical Evidence for L-alanyl-L-glutamine
One notable clinical application of L-alanyl-L-glutamine is in improving outcomes for patients with secondary peritonitis. A randomized clinical trial demonstrated that L-alanyl-L-glutamine-supplemented total parenteral nutrition improved infectious morbidity in these patients following surgical and medical treatment of the infection .
Whether D-alanyl-L-glutamine would exhibit similar or enhanced benefits remains an open research question. The D-isomer might potentially offer extended duration of action due to slower metabolic clearance, but could also have reduced efficacy if biological recognition is compromised.
Immunological and Inflammatory Effects
L-alanyl-L-glutamine has been shown to influence markers of immune function, inflammation, and oxidative stress during exercise. Research indicates it may function as "an effective modulator of the immune response to exercise" and potentially improve athletic performance, although debate continues in this area .
Studies examining biochemical markers including C-reactive protein (CRP), interleukin-6 (IL-6), and malondialdehyde (MDA) during exercise following L-alanyl-L-glutamine supplementation have produced mixed results, with some studies showing no significant differences in these markers between supplementation and control conditions .
Research Gaps and Future Directions
Primary Research Needs
The most significant gap in current knowledge is the lack of direct experimental data on D-alanyl-L-glutamine. Future research should focus on:
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Establishing efficient synthesis methods for D-alanyl-L-glutamine
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Comparing physical properties with L-alanyl-L-glutamine
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Evaluating pharmacokinetics and bioavailability
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Assessing biological activity in various experimental models
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Determining safety and tolerability profiles
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